N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23(25-14-12-18-7-2-1-3-8-18)24(29)26-17-21(22-11-6-16-30-22)27-15-13-19-9-4-5-10-20(19)27/h1-11,16,21H,12-15,17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDPAVWSTBGZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Incorporation of the Furan Ring: The furan ring can be introduced via a cyclization reaction using appropriate precursors such as 2-furylcarbinol.
Linking the Indole and Furan Rings: The indole and furan rings are linked through an ethyl chain, which can be achieved by alkylation reactions.
Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage by reacting the intermediate with ethylenediamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the ethanediamide linkage, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or furan rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing furan and indole moieties exhibit significant antimicrobial activity. Studies have shown that derivatives with these structures can effectively combat various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to the modulation of biological pathways associated with cancer progression. The unique combination of indole and furan rings may enhance its binding affinity to these targets, making it a candidate for further investigation in cancer therapy .
Therapeutic Applications
Given its promising biological activities, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide could be explored for various therapeutic applications:
- Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound may serve as a basis for developing new antibiotics.
- Anticancer Drugs : Its potential to inhibit specific enzymes or block receptor signaling pathways positions it as a candidate for anticancer drug development.
- Neurological Disorders : The indole structure is often associated with neuroactive compounds; thus, this compound might also be investigated for neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and furan rings may facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Metabolic Stability : Piperidinyl and CF₃ groups in analogs () are associated with slower hepatic clearance in preclinical models . The target compound’s furan and phenylethyl groups may increase susceptibility to CYP450-mediated oxidation.
Limitations:
- No direct bioactivity data for the target compound is available in the provided evidence. Inferences are drawn from structural analogs.
- and describe unrelated compounds (e.g., ranitidine derivatives, opioids), limiting their relevance to this comparison.
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a complex organic compound notable for its unique structural features, including an indole moiety, a furan ring, and an ethanediamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects.
Structural Characteristics
The structural formula of the compound is represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole and furan rings may facilitate binding to these targets, leading to modulation of various biological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression, similar to other indole derivatives known for their anticancer properties.
- Receptor Modulation : It may block receptor signaling pathways that contribute to inflammation and tumor growth.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For example, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MV4-11 (acute biphenotypic leukemia) | 0.3 |
| Indole Derivative B | MOLM13 (acute monocytic leukemia) | 1.2 |
These findings suggest that this compound may exhibit similar effects.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Compounds containing furan rings are often associated with reduced inflammatory responses in various models. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Research has highlighted several studies focusing on the biological activity of related indole and furan compounds:
- Study on Indole Derivatives : A study published in PMC demonstrated that indole derivatives can act as selective inhibitors of geranylgeranyltransferase I, showcasing their potential in targeting specific pathways involved in cancer cell proliferation .
- Furan Compounds : Research indicates that furan derivatives possess antimicrobial activities, suggesting that the furan component of this compound could enhance its therapeutic profile against infectious diseases .
- In Vivo Studies : In vivo studies have shown that related compounds can inhibit tumor growth in xenograft models, demonstrating their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, and how can reaction conditions be standardized for reproducibility?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as 2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethylamine and 2-phenylethyl oxalamide derivatives. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDCI or DCC) with catalytic DMAP in anhydrous solvents like DCM or DMF.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reactant solubility and reaction kinetics .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
Standardization requires rigorous documentation of reaction parameters (e.g., molar ratios, solvent purity) and validation via HPLC or TLC monitoring .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : - and -NMR confirm the presence of indole (δ 6.5–7.5 ppm), furan (δ 6.2–7.4 ppm), and ethanediamide (δ 2.8–3.5 ppm) moieties .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the critical structural features influencing this compound’s physicochemical properties?
- Planar indole-furan system : Enhances π-π stacking interactions, affecting solubility and crystallinity .
- Ethanediamide linker : Provides hydrogen-bonding sites, influencing solubility and stability in aqueous buffers .
- Phenylethyl group : Hydrophobic moiety impacts logP values (predicted ~3.2) and membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to biological targets, and what validation strategies are recommended?
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases) or receptors. Focus on the indole and furan groups as potential binding motifs .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to quantify binding constants (e.g., K) .
Q. How should researchers resolve contradictions in bioactivity data observed across different assay systems?
- Assay standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes or hepatocytes to identify metabolite interference .
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays .
Q. What strategies mitigate compound degradation during long-term stability studies under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 40°C. LC-MS identifies hydrolysis products (e.g., cleaved amide bonds) .
- Thermal stability : Store lyophilized samples at -80°C under argon to prevent oxidation of the furan ring .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
Q. How can SAR (structure-activity relationship) studies guide the rational design of derivatives with enhanced selectivity?
- Core modifications : Replace the furan with thiophene to evaluate effects on potency .
- Side-chain variations : Introduce electron-withdrawing groups (e.g., -CF) on the phenylethyl moiety to modulate target affinity .
- Bioisosteric replacement : Substitute the indole with azaindole to reduce off-target interactions .
Methodological Considerations
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
- Purification : Use automated flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH) .
- Quality control : Adhere to ICH guidelines for residual solvent analysis (e.g., GC-MS for DMF) .
Q. How should researchers prioritize biological targets for this compound based on its structural profile?
- Target fishing : Use Pharos or ChEMBL databases to identify proteins associated with indole- and furan-containing ligands .
- Pathway analysis : KEGG or Reactome mapping links the compound to inflammation or cancer pathways .
- High-throughput screening : Test against a panel of 100+ kinases or GPCRs to identify hits .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity results?
- Force field refinement : Adjust parameters in docking software to account for ligand flexibility .
- Proteomics profiling : Use phosphoproteomics or thermal shift assays to identify off-target interactions .
- Data triangulation : Combine computational, in vitro, and ex vivo (e.g., tissue explant) data to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
